

Spectroscopic Analysis of Cefotiam Dihydrochloride Hydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Cefotiam dihydrochloride hydrate	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of **Cefotiam dihydrochloride hydrate**, a semisynthetic, broad-spectrum cephalosporin antibiotic. The guide details the application of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the structural elucidation and characterization of this important active pharmaceutical ingredient (API).

Introduction

Cefotiam is a parenteral third-generation cephalosporin antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), leading to bacterial cell lysis and death.[2][3] A thorough understanding of its chemical structure and purity is paramount for ensuring its safety and efficacy. This guide outlines the key spectroscopic techniques employed for the comprehensive analysis of **Cefotiam dihydrochloride hydrate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules. For **Cefotiam dihydrochloride hydrate**, ¹H and ¹³C NMR, along with two-dimensional techniques like HSQC, HMBC, and NOESY, provide detailed information about the molecular framework.



Experimental Protocol

• Instrument: Varian INOVA 600 MHz NMR Spectrometer

• Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆)

• Temperature: 25°C

- Internal Standard: Tetramethylsilane (TMS) for 1H NMR (δ = 0.00 ppm) and the residual solvent peak for ^{13}C NMR (DMSO-d₆ at δ = 39.5 ppm).
- Data Acquisition: Standard pulse programs are used for 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC, NOESY) experiments.

Data Presentation

Table 1: ¹H NMR Spectroscopic Data of Cefotiam in DMSO-d₆ (600 MHz)[4][5]

Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-29	6.25	S	-
H-6	4.95	d	4.8
H-7	5.54	dd	4.8, 8.4
H-4a	3.59	d	17.4
H-4b	3.32	d	17.4
H-10a	4.37	d	12.6
H-10b	4.26	d	12.6
Нз-20, 21	2.16	S	-

Table 2: ¹³C NMR Spectroscopic Data of Cefotiam in DMSO-d₆[4]



Carbon Assignment	Chemical Shift (δ, ppm)	Carbon Type (DEPT)
C-2	123.4	С
C-3	128.9	С
C-4	26.2	CH ₂
C-6	57.5	СН
C-7	58.7	СН
C-8	164.0	С
C-10	45.1	CH ₂
C-12	155.0	С
C-14	55.4	CH ₂
C-15	45.0	CH ₂
C-17	150.2	С
C-18	169.9	С
C-20	45.0	CH₃
C-21	45.0	CH₃
C-23	169.9	С
C-24	37.1	CH ₂
C-25	145.6	С
C-27	168.3	С
C-29	102.5	СН

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of **Cefotiam dihydrochloride hydrate** is expected to show characteristic absorption bands for its key structural features. While a definitive spectrum from



the Japanese Pharmacopoeia was not accessible, the following table outlines the probable characteristic absorption bands based on the known structure of Cefotiam and general IR principles.

Experimental Protocol

- Instrument: Fourier-transform infrared (FTIR) spectrophotometer
- Sample Preparation: Potassium bromide (KBr) disk method
- Wavenumber Range: 4000-400 cm⁻¹

Data Presentation

Table 3: Probable Characteristic IR Absorption Bands for Cefotiam Dihydrochloride Hydrate

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
~3400 (broad)	O-H (hydrate), N-H (amine, amide)	Stretching
~3050	C-H (aromatic/vinylic)	Stretching
~2950	C-H (aliphatic)	Stretching
~1770	C=O (β-lactam)	Stretching
~1670	C=O (amide)	Stretching
~1610	C=C, C=N	Stretching
~1540	N-H	Bending
~1370	С-Н	Bending
~1270	C-O	Stretching
~1100	C-N	Stretching

Mass Spectrometry (MS)



Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of a compound, further confirming its identity.

Experimental Protocol

• Instrument: Column-switching HPLC-MS system

• Ionization Mode: Electrospray Ionization (ESI), positive ion mode

Electrospray Voltage: 4,500 V

• Ion Source Temperature: 500°C

Curtain Gas Flow: 20 arbitrary units

Ion Source Gas 1: 60 arbitrary units

Ion Source Gas 2: 65 arbitrary units

Collision Gas: High

Declustering Potential: 71.0 V

• Collision Energy: 10.00 V

Data Presentation

Table 4: Mass Spectrometry Data for Cefotiam[4][5]

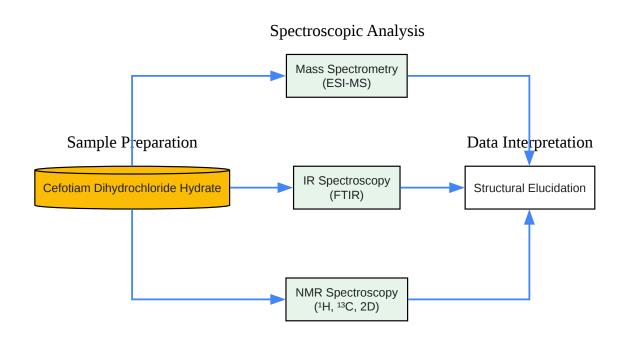


lon	m/z
[M+H] ⁺	526.3
[M+Na] ⁺	548.2
Characteristic Fragment Ions	
Fragment 1	498.1
Fragment 2	385.0
Fragment 3	198.1

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **Cefotiam dihydrochloride hydrate**.



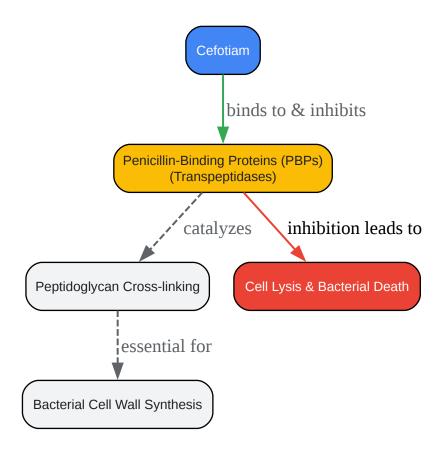
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Caption: Experimental workflow for spectroscopic analysis.

Mechanism of Action

The antibacterial activity of Cefotiam results from the inhibition of bacterial cell wall synthesis. The following diagram depicts this signaling pathway.



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